molecular formula C10H14O3 B1334576 2,4-Dimethoxy-3-methylbenzyl alcohol CAS No. 78647-61-7

2,4-Dimethoxy-3-methylbenzyl alcohol

Cat. No.: B1334576
CAS No.: 78647-61-7
M. Wt: 182.22 g/mol
InChI Key: OYDNASJHGPHKDB-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-3-methylbenzyl alcohol is an organic compound with the molecular formula C10H14O3. It is characterized by the presence of two methoxy groups and a methyl group attached to a benzyl alcohol structure. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dimethoxy-3-methylbenzyl alcohol can be synthesized through several methods. One common approach involves the reduction of 2,4-dimethoxy-3-methylbenzaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding aldehyde. This method ensures high yield and purity of the final product. The process is optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethoxy-3-methylbenzyl alcohol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2,4-dimethoxy-3-methylbenzaldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form 2,4-dimethoxy-3-methylbenzylamine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or sodium borohydride (NaBH4) in ethanol.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed:

    Oxidation: 2,4-Dimethoxy-3-methylbenzaldehyde.

    Reduction: 2,4-Dimethoxy-3-methylbenzylamine.

    Substitution: Depending on the nucleophile used, various substituted benzyl derivatives.

Scientific Research Applications

2,4-Dimethoxy-3-methylbenzyl alcohol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: It serves as a precursor in the synthesis of medicinal compounds with potential therapeutic effects.

    Industry: The compound is utilized in the production of fragrances, flavors, and other specialty chemicals.

Comparison with Similar Compounds

2,4-Dimethoxy-3-methylbenzyl alcohol can be compared with other similar compounds, such as:

    2,4-Dimethoxybenzyl alcohol: Lacks the methyl group at the 3-position.

    3,4-Dimethoxybenzyl alcohol: Has methoxy groups at the 3 and 4 positions instead of 2 and 4.

    2,4-Dimethoxy-3-methylbenzaldehyde: The aldehyde form of the compound.

Uniqueness: The presence of both methoxy groups and a methyl group in this compound imparts unique chemical properties, making it a valuable intermediate in organic synthesis and a potential candidate for various biological applications.

Properties

IUPAC Name

(2,4-dimethoxy-3-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-7-9(12-2)5-4-8(6-11)10(7)13-3/h4-5,11H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYDNASJHGPHKDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1OC)CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50400132
Record name 2,4-Dimethoxy-3-methylbenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78647-61-7
Record name 2,4-Dimethoxy-3-methylbenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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